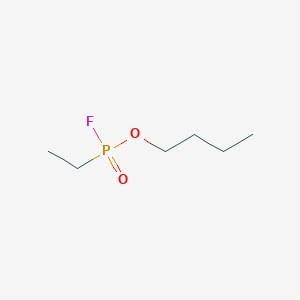
Butyl ethylphosphonofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of butyl ethylphosphonofluoridate typically involves the reaction of ethylphosphonic acid with butanol in the presence of a fluorinating agent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Butyl ethylphosphonofluoridate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphonic acid derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s phosphorus center can be involved in redox processes under certain conditions.
Common reagents used in these reactions include strong acids or bases for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl ethylphosphonofluoridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound can be used to study enzyme inhibition, as organophosphorus compounds are known to inhibit acetylcholinesterase.
Medicine: Research into potential therapeutic applications, particularly in the development of enzyme inhibitors for treating diseases.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which butyl ethylphosphonofluoridate exerts its effects involves the inhibition of enzymes, particularly acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of this neurotransmitter and subsequent overstimulation of cholinergic receptors . This mechanism is similar to that of other organophosphorus compounds.
Comparison with Similar Compounds
Butyl ethylphosphonofluoridate can be compared to other organophosphorus compounds such as:
Diethylphosphonofluoridate: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Methyl ethylphosphonofluoridate: Another similar compound with a different alkyl group, affecting its chemical properties and uses.
Properties
CAS No. |
18358-34-4 |
|---|---|
Molecular Formula |
C6H14FO2P |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1-[ethyl(fluoro)phosphoryl]oxybutane |
InChI |
InChI=1S/C6H14FO2P/c1-3-5-6-9-10(7,8)4-2/h3-6H2,1-2H3 |
InChI Key |
UOJXJGNUFSBSJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


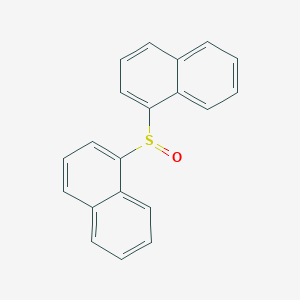
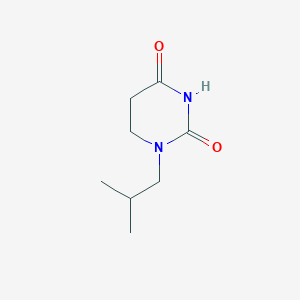
![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)
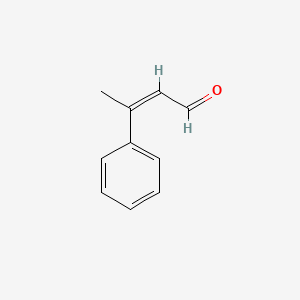
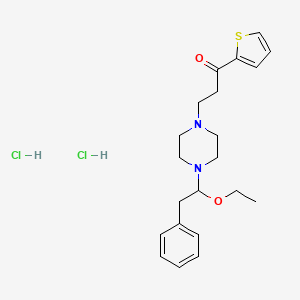
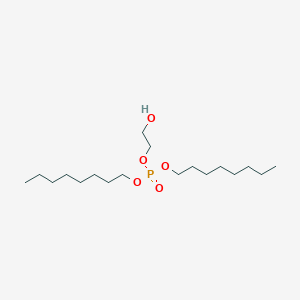
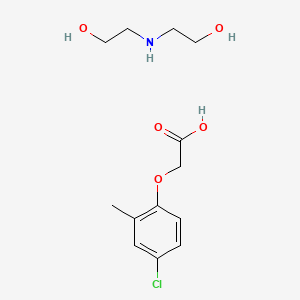
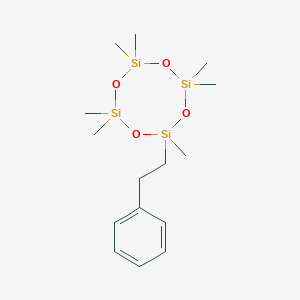
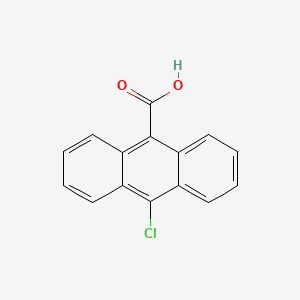
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)

